molecular formula C13H9F3N2O2S B1439497 N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1197825-54-9

N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B1439497
CAS No.: 1197825-54-9
M. Wt: 314.28 g/mol
InChI Key: PZLQWLRSLIAFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a formyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-formylthiazole and 4-(trifluoromethyl)aniline.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) and may require heating to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: N-(4-carboxy-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide.

    Reduction: N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Probes: Used in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Science: Used in the synthesis of polymers with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-formyl-1,3-thiazol-2-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.

    N-(4-formyl-1,3-thiazol-2-yl)-N-[4-methylphenyl]acetamide:

Uniqueness

The presence of the trifluoromethyl group in N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2S/c1-8(20)18(12-17-10(6-19)7-21-12)11-4-2-9(3-5-11)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLQWLRSLIAFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.